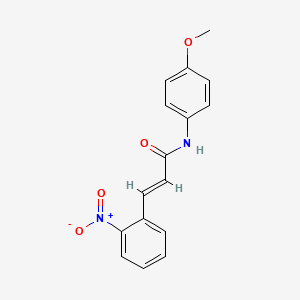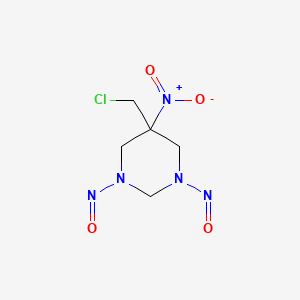
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a methoxyphenyl group and a nitrophenyl group, which can impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the condensation of 4-methoxyaniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired enamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the double bond.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can be used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering their function. The nitro group could be involved in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: The position of the nitro group can significantly affect the compound’s properties.
(2E)-N-(4-hydroxyphenyl)-3-(2-nitrophenyl)prop-2-enamide: The hydroxy group can introduce additional hydrogen bonding interactions.
Uniqueness
The presence of both methoxy and nitro groups in (2E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide can impart unique electronic and steric effects, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C16H14N2O4 |
|---|---|
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
(E)-N-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O4/c1-22-14-9-7-13(8-10-14)17-16(19)11-6-12-4-2-3-5-15(12)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ |
Clé InChI |
IINFCHQXMQXCRX-IZZDOVSWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B15014789.png)
![4,4'-methanediylbis{N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline}](/img/structure/B15014799.png)
![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15014821.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)
![4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014833.png)

![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)
![4-methyl-3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzenesulfonohydrazide](/img/structure/B15014861.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)

